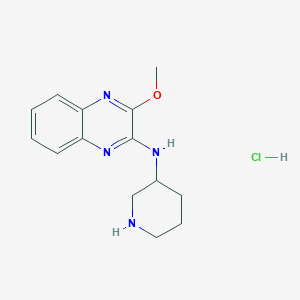![molecular formula C19H25NO2 B11836838 (1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)
(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with piperidine under specific conditions to form the spiro linkage. The reaction is often catalyzed by acids such as p-toluenesulfonic acid in an ethanol medium under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The compound’s production is monitored using techniques like NMR, HPLC, and GC to ensure quality control .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials that require specific structural characteristics .
Mecanismo De Acción
The mechanism of action of (1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its pharmacological potential in treating various diseases.
1’-methylspiro[indoline-3,4’-piperidine]: Used in anti-tumor research and has shown significant biological activity.
Uniqueness
What sets (1R,3’R)-tert-Butyl 3’-methylspiro[indene-1,4’-piperidine]-1’-carboxylate apart is its specific spiro linkage and the presence of the tert-butyl group
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
tert-butyl (1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-14-13-20(17(21)22-18(2,3)4)12-11-19(14)10-9-15-7-5-6-8-16(15)19/h5-10,14H,11-13H2,1-4H3/t14-,19-/m0/s1 |
Clave InChI |
LPLMANBZCONQOV-LIRRHRJNSA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@@]12C=CC3=CC=CC=C23)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC12C=CC3=CC=CC=C23)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)
![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)

![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)




![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)
![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)


